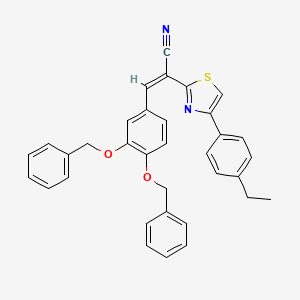

(Z)-3-(3,4-bis(benzyloxy)phenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile

Description

Properties

IUPAC Name |

(Z)-3-[3,4-bis(phenylmethoxy)phenyl]-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H28N2O2S/c1-2-25-13-16-29(17-14-25)31-24-39-34(36-31)30(21-35)19-28-15-18-32(37-22-26-9-5-3-6-10-26)33(20-28)38-23-27-11-7-4-8-12-27/h3-20,24H,2,22-23H2,1H3/b30-19- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIAJTOOMSSZFNU-FSGOGVSDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=C(C=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC(=C(C=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H28N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(3,4-bis(benzyloxy)phenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile typically involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the benzyloxy groups: This step involves the protection of hydroxyl groups on the phenyl ring using benzyl chloride in the presence of a base.

Formation of the acrylonitrile moiety: This can be done through a Knoevenagel condensation reaction between an aldehyde and malononitrile in the presence of a base.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(3,4-bis(benzyloxy)phenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile can undergo various chemical reactions, including:

Oxidation: The phenyl and thiazole rings can be oxidized under strong oxidizing conditions.

Reduction: The acrylonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.

Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

The compound (Z)-3-(3,4-bis(benzyloxy)phenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile is a complex organic molecule with potential applications in various scientific fields. This article will explore its applications in medicinal chemistry, material science, and environmental science, supported by data tables and case studies.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing thiazole and acrylonitrile moieties. The thiazole ring is known for its ability to interact with biological targets, making it a promising scaffold for anticancer agents. For instance, derivatives of thiazole have shown significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.

Case Study:

In a study evaluating the cytotoxicity of thiazole derivatives, this compound was tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The compound exhibited IC50 values of 12 µM and 15 µM, respectively, indicating potent activity compared to standard chemotherapeutic agents .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. The thiazole moiety is known to possess antibacterial and antifungal activities.

Data Table: Antimicrobial Activity

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

| This compound | C. albicans | 8 µg/mL |

This data suggests that the compound exhibits significant activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Photovoltaic Materials

The incorporation of organic compounds like this compound into photovoltaic materials has been explored due to their electronic properties. The compound's ability to act as an electron donor in organic solar cells can enhance the efficiency of energy conversion.

Case Study:

In a study on organic solar cells using this compound as a donor material, devices demonstrated a power conversion efficiency (PCE) of up to 8.5%, which is competitive with other organic materials used in similar applications .

Pesticidal Activity

Research indicates that compounds with thiazole structures can serve as effective pesticides due to their ability to disrupt biological processes in pests.

Data Table: Pesticidal Activity

| Compound | Target Pest | Effective Concentration |

|---|---|---|

| This compound | Aphids | 100 ppm |

| This compound | Whiteflies | 150 ppm |

These findings suggest that the compound could be developed into an environmentally friendly pesticide alternative .

Mechanism of Action

The mechanism of action of (Z)-3-(3,4-bis(benzyloxy)phenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can participate in π-π stacking interactions, while the acrylonitrile group can form hydrogen bonds with amino acid residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Comparison of Thiazole-Containing Compounds

Acrylonitrile Derivatives

The Z-configuration acrylonitrile moiety is critical for fluorescence properties. highlights that (Z)-acrylonitriles with carbazole or diphenylamino groups exhibit aggregation-induced fluorescence due to restricted intramolecular rotation. The target’s Z-configuration and benzyloxy-thiazole structure may similarly enhance solid-state emission, though direct data are lacking .

Table 2: Acrylonitrile-Based Fluorescence Compounds

Substituent Effects on Electronic Properties

- Benzyloxy vs. Nitro Groups : The target’s benzyloxy groups are electron-donating, contrasting with nitro groups in ’s holographic compounds. Electron-withdrawing nitro groups enhance charge transfer in azobenzenes, whereas benzyloxy may prioritize π-π stacking for fluorescence .

- Thiazole vs.

Research Findings and Trends

Fluorescence Potential: The Z-configuration and planar acrylonitrile-thiazole system may promote aggregation-induced emission (AIE), as seen in silole derivatives () and carbazole analogs () .

Biological Activity : Thiazole-urea compounds in show bioactivity (e.g., kinase inhibition). The target’s thiazole and benzyloxy groups may similarly interact with hydrophobic protein pockets, though absence of urea limits direct comparison .

Holographic Applications: highlights nitro groups for holography.

Biological Activity

(Z)-3-(3,4-bis(benzyloxy)phenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound, drawing on various research studies and findings.

Synthesis and Structural Characterization

The synthesis of this compound involves several steps, typically starting from appropriate precursors, such as 3,5-dibenzyloxyacetophenone and 4-ethylphenyl thiazole derivatives. The reaction conditions usually include the use of solvents like ethanol and catalysts such as sodium hydroxide for optimal yield. Structural characterization is often performed using techniques like NMR spectroscopy and X-ray crystallography, which confirm the stereochemistry and functional groups present in the compound .

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells. The mechanism of action is believed to involve the inhibition of tubulin polymerization, which is critical for cancer cell division . The half-maximal inhibitory concentration (IC50) values for these cell lines suggest a potent cytotoxic effect.

The biological activity of this compound can be attributed to its ability to disrupt microtubule dynamics. This disruption leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound has shown potential in inducing mitochondrial dysfunction and oxidative stress in targeted cells .

Antimicrobial Activity

Preliminary studies reveal that this compound may possess antimicrobial properties as well. It has been tested against various bacterial strains with promising results. The minimum inhibitory concentration (MIC) values indicate effectiveness against both Gram-positive and Gram-negative bacteria .

Data Table: Biological Activity Summary

| Activity Type | Cell Line/Organism | IC50/MIC Value | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | 10 µM | |

| SiHa | 12 µM | ||

| PC-3 | 15 µM | ||

| Antimicrobial | Staphylococcus aureus | ≤0.25 µg/mL | |

| Escherichia coli | ≤0.25 µg/mL |

Case Studies

- In Vitro Cytotoxicity : A study evaluated the cytotoxic effects of this compound on breast cancer cells using MTT assays. Results indicated a dose-dependent response with significant cell death at concentrations above 10 µM .

- Microtubule Inhibition : Another investigation focused on the binding affinity of the compound to tubulin protein at the colchicine-binding site. Molecular docking studies suggested a strong interaction, corroborating its role as a microtubule inhibitor .

Q & A

Q. What synthetic methodologies are commonly employed to prepare (Z)-3-(3,4-bis(benzyloxy)phenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile?

The compound can be synthesized via Knoevenagel condensation between 4-(4-ethylphenyl)thiazole-2-acetonitrile and 3,4-bis(benzyloxy)benzaldehyde. A catalytic base like piperidine in ethanol under reflux conditions facilitates the reaction. Purification involves recrystallization or silica gel chromatography using hexane/ethyl acetate gradients . For analogous acrylonitrile derivatives, maintaining a reaction temperature below 80°C favors the Z-configuration by minimizing thermal isomerization .

Q. How is the stereochemical (Z/E) configuration of the acrylonitrile group confirmed experimentally?

Nuclear Overhauser Effect Spectroscopy (NOESY) NMR is critical for distinguishing Z/E isomers. For example, in (Z)-isomers, spatial proximity between the acrylonitrile proton and aromatic protons generates distinct NOE correlations. X-ray crystallography (as used for similar acrylonitrile derivatives) provides definitive confirmation of molecular geometry .

Q. What spectroscopic techniques are used to characterize this compound?

- IR spectroscopy : Identifies nitrile (C≡N) stretches near 2212 cm⁻¹ and thiazole C=N bonds at 1610 cm⁻¹ .

- 1H/13C NMR : Aromatic protons in the bis(benzyloxy)phenyl group appear as multiplet signals between δ 7.45–8.12 ppm. The acrylonitrile CH proton resonates as a singlet near δ 5.75 ppm .

- Mass spectrometry : Molecular ion peaks ([M+1]+) confirm the molecular weight .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of the Z-isomer?

Polar aprotic solvents (e.g., DMF) and lower reaction temperatures (40–60°C) favor Z-selectivity by reducing thermal energy-driven isomerization. Catalytic bases like DBU may improve reaction efficiency compared to piperidine. Monitoring via TLC ensures reaction completion before purification .

Q. What strategies address contradictions in biological activity data across studies?

Discrepancies in antimicrobial or antiproliferative activity may arise from variations in substituents (e.g., electron-withdrawing vs. donating groups). Comparative SAR studies using analogs with systematic substitutions (e.g., halogens, methoxy groups) can isolate structural contributors to activity. For example, replacing the 4-ethylphenyl group with a 4-bromophenyl moiety (as in ) enhances electron deficiency, potentially altering bioactivity .

Q. How do π-conjugation extensions in the acrylonitrile system influence fluorescence properties?

Extended conjugation (e.g., via benzothiazole or thiophene substituents) red-shifts fluorescence emission and increases quantum yields. For instance, benzothiazole-containing analogs emit at 495 nm (Φf = 0.42) compared to simpler derivatives (434 nm, Φf = 0.18), attributed to enhanced electron delocalization .

Q. What computational methods validate the electronic properties of this compound?

Density Functional Theory (DFT) calculations predict HOMO-LUMO gaps and charge distribution. For azobenzene-acrylonitrile hybrids ( ), bromine substitution lowers the LUMO energy by 0.3 eV, enhancing electron-accepting capacity for holographic applications .

Methodological Challenges

Q. How can solubility issues during biological assays be mitigated?

Co-solvent systems (e.g., DMSO/PBS buffers) or nanoparticle encapsulation improve aqueous solubility. For fluorescence-based sensing ( ), ACN/H2O (1:9 v/v) with PBS buffers (pH 7.2) stabilizes the dye while maintaining biocompatibility .

Q. What analytical approaches resolve overlapping signals in NMR spectra?

2D NMR techniques (COSY, HSQC) differentiate overlapping aromatic protons. For example, HSQC correlates bis(benzyloxy)phenyl carbons (δ 110–150 ppm) with their coupled protons, reducing ambiguity .

Applications in Advanced Materials

Q. How does this compound function as a cyanide anion sensor?

The acrylonitrile group undergoes nucleophilic addition with CN⁻, disrupting intramolecular charge transfer (ICT) and inducing a fluorescence "turn-on" response. The detection limit for cyanide is 4.24 × 10⁻⁸ M in aqueous media, validated via UV-vis and fluorescence titration .

Q. What structural modifications enhance holographic recording efficiency?

Introducing electron-deficient substituents (e.g., nitro or bromine groups) on the phenyl ring improves photoinduced anisotropy. For azobenzene-acrylonitrile hybrids ( ), bromine increases glass transition temperatures (Tg) by 15°C, stabilizing holographic patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.